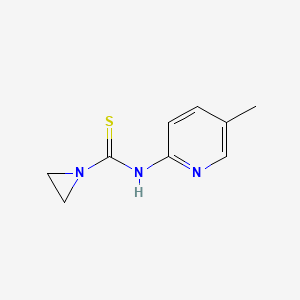
N-(5-Methylpyridin-2-yl)aziridine-1-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Methylpyridin-2-yl)aziridine-1-carbothioamide is a compound that features an aziridine ring attached to a pyridine moiety with a carbothioamide group. Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain. The presence of the pyridine ring adds aromaticity and potential for various chemical interactions, while the carbothioamide group introduces sulfur, which can participate in unique chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Methylpyridin-2-yl)aziridine-1-carbothioamide typically involves the reaction of 5-methyl-2-pyridinecarboxaldehyde with aziridine and a thiocarbamide source. One common method is the aza-Darzens reaction, where an aldimine is reacted with a diazo compound in the presence of a chiral BINOL N-triflylphosphoramide catalyst . This method allows for the formation of the aziridine ring with high stereocontrol.
Industrial Production Methods
Industrial production of aziridine derivatives often involves large-scale reactions under controlled conditions to ensure safety and efficiency. The use of continuous flow reactors and automated systems can help manage the exothermic nature of these reactions and minimize the risk of hazardous by-products.
Análisis De Reacciones Químicas
Types of Reactions
N-(5-Methylpyridin-2-yl)aziridine-1-carbothioamide undergoes various chemical reactions, including:
Nucleophilic Ring Opening: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of more complex structures.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to yield amines or thiols.
Substitution Reactions: The pyridine ring can participate in electrophilic aromatic substitution, allowing for further functionalization.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products Formed
Ring-Opened Products: Amines, alcohols, thiols
Oxidized Products: Sulfoxides, sulfones
Substituted Pyridines: Various functionalized pyridine derivatives
Aplicaciones Científicas De Investigación
N-(5-Methylpyridin-2-yl)aziridine-1-carbothioamide has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-(5-Methylpyridin-2-yl)aziridine-1-carbothioamide involves the nucleophilic ring opening of the aziridine ring, leading to the formation of reactive intermediates that can interact with various biological targets. The compound can inhibit PDIs by alkylating thiol groups, disrupting protein folding and leading to cell death . Additionally, the pyridine moiety can participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
Aziridine-2-carboxylic acid derivatives: Known for their use as PDIA1 inhibitors and anticancer agents.
Pyridine carboxamide derivatives: Explored for their urease inhibitory activity and potential therapeutic applications.
Uniqueness
N-(5-Methylpyridin-2-yl)aziridine-1-carbothioamide is unique due to the combination of the aziridine ring, pyridine moiety, and carbothioamide group, which provides a versatile platform for chemical modifications and biological interactions. Its ability to undergo nucleophilic ring opening and participate in various chemical reactions makes it a valuable compound in synthetic chemistry and drug development.
Propiedades
Número CAS |
59180-99-3 |
|---|---|
Fórmula molecular |
C9H11N3S |
Peso molecular |
193.27 g/mol |
Nombre IUPAC |
N-(5-methylpyridin-2-yl)aziridine-1-carbothioamide |
InChI |
InChI=1S/C9H11N3S/c1-7-2-3-8(10-6-7)11-9(13)12-4-5-12/h2-3,6H,4-5H2,1H3,(H,10,11,13) |
Clave InChI |
HPQJIHUJXLSTTC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(C=C1)NC(=S)N2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



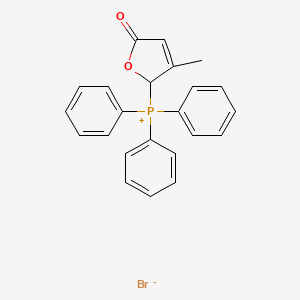

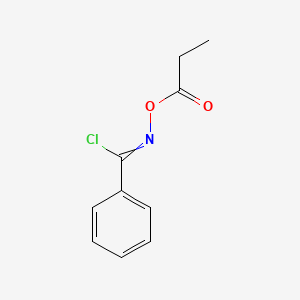
![3-Benzylpyrido[3,2-e][1,2,4]triazine](/img/structure/B14600502.png)
![Benzene, [(1-chlorooctyl)thio]-](/img/structure/B14600510.png)
![Bicyclo[2.2.1]hepta-1,3-diene;2-diphenylphosphanylethyl(diphenyl)phosphane;rhodium(3+);tritetrafluoroborate](/img/structure/B14600521.png)
![4-Hydroxy-2,2-dimethylbicyclo[3.2.1]octan-8-one](/img/structure/B14600529.png)
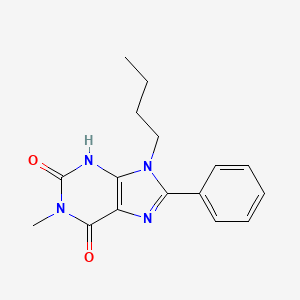
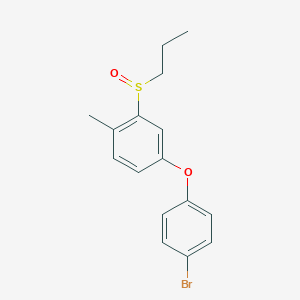
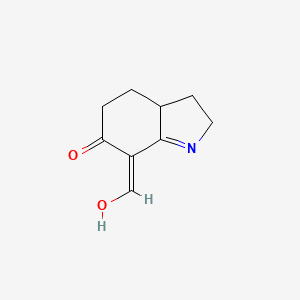

![4-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]benzoic acid](/img/structure/B14600556.png)

